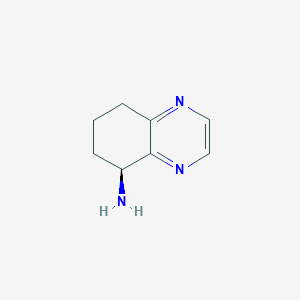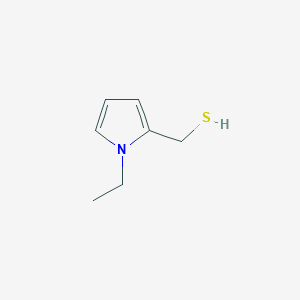![molecular formula C8H7NO2 B11922497 2-Methylbenzo[d]oxazol-7-ol](/img/structure/B11922497.png)
2-Methylbenzo[d]oxazol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbenzo[d]oxazol-7-ol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a benzene ring fused with an oxazole ring, with a methyl group attached to the second position and a hydroxyl group at the seventh position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methylbenzo[d]oxazol-7-ol involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. For example, the reaction of 2-aminophenol with acetic acid under acidic conditions can yield this compound. Another method involves the use of palladium-catalyzed C-H functionalization and intramolecular oxidative C-O coupling reactions with N-phenylacetamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbenzo[d]oxazol-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methylbenzo[d]oxazol-7-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antibacterial, antifungal, anticancer, and anti-inflammatory activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential as an anthelmintic agent and its effects on various biological pathways.
Wirkmechanismus
The mechanism of action of 2-Methylbenzo[d]oxazol-7-ol involves its interaction with specific molecular targets and pathways. For example, in its role as an anthelmintic agent, the compound has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism in parasitic nematodes . This disruption of metabolic pathways leads to the death of the parasites. The compound’s anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: The parent compound without the methyl and hydroxyl groups.
2-Methylbenzoxazole: Similar structure but lacks the hydroxyl group at the seventh position.
7-Hydroxybenzoxazole: Similar structure but lacks the methyl group at the second position.
Uniqueness
2-Methylbenzo[d]oxazol-7-ol is unique due to the presence of both the methyl group at the second position and the hydroxyl group at the seventh position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for drug design and other applications.
Eigenschaften
Molekularformel |
C8H7NO2 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
2-methyl-1,3-benzoxazol-7-ol |
InChI |
InChI=1S/C8H7NO2/c1-5-9-6-3-2-4-7(10)8(6)11-5/h2-4,10H,1H3 |
InChI-Schlüssel |
OVWIYNQUBTYRMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(O1)C(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)




![6-Propyl-2-azaspiro[3.3]heptane](/img/structure/B11922456.png)



![1H-Imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B11922476.png)


